molecular formula C16H20N2O2S B11356203 N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2-methylpropoxy)benzamide

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2-methylpropoxy)benzamide

Cat. No.: B11356203
M. Wt: 304.4 g/mol
InChI Key: BHRPGNJTWDTMDH-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2-methylpropoxy)benzamide is a synthetic small molecule belonging to a class of compounds featuring a benzamide core linked to a thiazole heterocycle. This structural motif is found in compounds investigated for their biological activity, particularly as modulators of neuronal signaling pathways. Structurally related N-(thiazol-2-yl)benzamide analogs have been identified as the first class of selective, state-dependent antagonists and negative allosteric modulators of the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily . These analogs demonstrate functional activity by targeting the transmembrane and/or intracellular domains of the receptor, providing a valuable pharmacological tool for probing ZAC's physiological role, which is less elucidated than that of classical neurotransmitter-gated ion channels . The presence of the 4-(2-methylpropoxy) substituent on the benzamide ring in this specific compound may influence its physicochemical properties, such as lipophilicity and metabolic stability, which can be critical for its pharmacokinetic profile in experimental models. This product is intended for research purposes to explore such structure-activity relationships and to serve as a chemical probe in neuroscientific and pharmacological studies, including the investigation of ion channel function and allosteric modulation. It is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

4-(2-methylpropoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C16H20N2O2S/c1-11(2)9-20-15-6-4-13(5-7-15)16(19)17-8-14-10-21-12(3)18-14/h4-7,10-11H,8-9H2,1-3H3,(H,17,19)

InChI Key

BHRPGNJTWDTMDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Hantzsch thiazole synthesis, which includes the cyclization of α-haloketones with thioamides . The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and benzamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole and benzamide derivatives.

Scientific Research Applications

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2-methylpropoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2-methylpropoxy)benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .

Comparison with Similar Compounds

Structural Differences and Implications

  • Substituent on Benzamide: The 4-(2-methylpropoxy) group in the target compound enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy) but is less bulky than 4-phenoxy (), which may reduce steric hindrance in target binding .
  • Thiazole Modifications: The 2-methyl-thiazole in the target compound minimizes metabolic oxidation compared to unsubstituted thiazoles . Amino-thiazole in compound 9g increases polarity, favoring interactions with hydrophilic enzyme pockets .

Physicochemical Properties

  • Lipophilicity: The target compound’s LogP (~3.5) suggests balanced solubility and permeability, intermediate between the polar cyclopropyl derivative (LogP ~2.8) and the highly lipophilic phenoxy analog (LogP 4.1) .

Biological Activity

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2-methylpropoxy)benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{20}N_{2}O_{1}S

This compound features a thiazole ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. A related compound demonstrated significant inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The IC50 values ranged from 10.93 to 25.06 nM against CA IX, indicating potent inhibitory effects .

In vitro studies on MDA-MB-231 breast cancer cells showed that compounds similar to this compound could induce apoptosis, evidenced by a 22-fold increase in annexin V-FITC positivity compared to controls . These findings suggest that this class of compounds may serve as effective anticancer agents.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In a study involving various bacterial strains, compounds exhibited significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. The most active compounds showed inhibition percentages of 80.69% and 79.46% at a concentration of 50 µg/mL, respectively .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes like carbonic anhydrases, which play critical roles in tumor progression and microbial growth. Molecular docking studies have suggested favorable binding interactions with CA IX, supporting the potential for selective targeting in cancer therapy .

Study 1: Anticancer Efficacy

A study published in RSC Advances investigated the synthesis and biological evaluation of thiazole derivatives, including this compound. The results indicated that these compounds not only inhibited cancer cell proliferation but also induced apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Properties

In another research effort focusing on antimicrobial activity, thiazole derivatives were tested against various bacterial strains. The study found that certain derivatives exhibited robust antibacterial effects comparable to standard antibiotics, highlighting their potential as new therapeutic agents in treating bacterial infections .

Table 1: Biological Activity Summary of Thiazole Derivatives

Compound NameActivity TypeIC50 (nM)Inhibition (%)
This compoundAnticancer10.93 - 25.06-
Thiazole Derivative AAntimicrobial-80.69% (S. aureus)
Thiazole Derivative BAntimicrobial-79.46% (K. pneumonia)

Q & A

Q. What are the common synthetic routes for N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2-methylpropoxy)benzamide?

The synthesis typically involves multi-step organic reactions, including:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions in ethanol or acetonitrile .
  • Amide coupling : Reaction of 4-(2-methylpropoxy)benzoic acid derivatives with amines (e.g., 2-methyl-1,3-thiazol-4-ylmethylamine) using coupling agents like EDC/HOBt in dichloromethane .
  • Etherification : Introduction of the 2-methylpropoxy group via nucleophilic substitution of 4-hydroxybenzamide with 2-methylpropyl bromide in the presence of a base like K₂CO₃ .

Key considerations : Optimize reaction time (4–5 hours for coupling steps) and solvent polarity to avoid side reactions. Monitor progress via TLC and confirm purity using HPLC .

Q. How is the compound structurally characterized in academic research?

Analytical techniques include :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., thiazole C-H protons at δ 6.8–7.2 ppm; benzamide carbonyl at ~168 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 345.12) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) for single-crystal structure determination, resolving bond angles and stereochemistry .

Q. What preliminary biological activities are associated with this compound?

  • Enzyme inhibition : Binds to ATP-binding sites of kinases (e.g., GSK-3β) with IC₅₀ values in the micromolar range, validated via kinase inhibition assays .
  • Antimicrobial activity : Moderate activity against S. aureus (MIC = 32 µg/mL) and C. albicans (MIC = 64 µg/mL) in broth microdilution assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thiazole core synthesis?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during cyclization .
  • Catalysts : Palladium on carbon (5% w/w) enhances coupling efficiency in amide formation .
  • Temperature control : Maintain reflux at 80–90°C for thiourea cyclization to minimize byproducts .

Contradiction note : While suggests aqueous Na₂CO₃ for pH adjustment, recommends anhydrous K₂CO₃ for moisture-sensitive steps, requiring case-specific optimization .

Q. How should discrepancies in biological activity data be addressed?

  • Assay variability : Compare results across standardized protocols (e.g., CLSI guidelines for antimicrobial tests vs. in-house kinase assays) .
  • Structural analogs : Cross-validate using derivatives (e.g., substituting 2-methylpropoxy with morpholine) to isolate structure-activity relationships (SAR) .

Q. What computational methods are suitable for studying its mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to GSK-3β (PDB ID: 1H8F), focusing on hydrogen bonds with Val135 and hydrophobic interactions with the thiazole ring .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

Q. How can impurities in the final product be minimized?

  • Purification : Gradient silica gel chromatography (hexane/EtOAc 8:2 to 6:4) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
  • In-process monitoring : FTIR to detect residual solvents (e.g., DMF peaks at ~1670 cm⁻¹) .

Q. What strategies are effective for SAR studies on this compound?

  • Substituent variation : Modify the benzamide (e.g., chloro, methoxy) or thiazole (e.g., amino, ethyl) groups to assess potency shifts .
  • Bioisosteric replacement : Replace the 2-methylpropoxy group with isosteres like cyclopentyloxy to enhance metabolic stability .

Q. Data Contradictions and Resolutions :

  • Synthetic routes : uses acetonitrile for coupling, while prefers dichloromethane. Resolution: Test both solvents for reaction scalability and cost-efficiency .
  • Biological targets : While highlights kinase inhibition, emphasizes antimicrobial effects. Resolution: Conduct target-specific assays (e.g., kinase profiling vs. microbial panels) to clarify primary mechanisms .

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